![molecular formula C14H10Cl2O2 B6403374 2-Chloro-5-(3-chloro-4-methylphenyl)benzoic acid CAS No. 1261928-92-0](/img/structure/B6403374.png)
2-Chloro-5-(3-chloro-4-methylphenyl)benzoic acid
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Overview
Description
2-Chloro-5-(3-chloro-4-methylphenyl)benzoic acid is an aromatic carboxylic acid derivative This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-chloro-4-methylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction, where a suitable benzoic acid derivative undergoes chlorination and methylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or sulfuryl chloride, and methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-chloro-4-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The chlorine atoms can be reduced to hydrogen atoms under specific conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of this compound with hydrogen replacing chlorine atoms.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2-Chloro-5-(3-chloro-4-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-chloro-4-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The chlorine atoms and the carboxylic acid group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 2-Chloro-5-(4-methylphenyl)benzoic acid
- 2-Chloro-5-(3-chlorophenyl)benzoic acid
Uniqueness
2-Chloro-5-(3-chloro-4-methylphenyl)benzoic acid is unique due to the presence of both chlorine and methyl groups on the aromatic ring, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
2-chloro-5-(3-chloro-4-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-2-3-10(7-13(8)16)9-4-5-12(15)11(6-9)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORERBCLXWGSXFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690309 |
Source
|
Record name | 3',4-Dichloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-92-0 |
Source
|
Record name | 3',4-Dichloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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